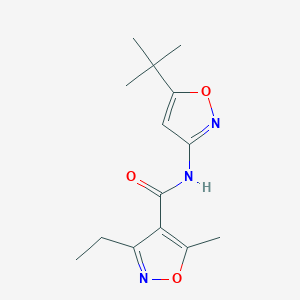
4-oxo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-6-yl acetate, commonly known as PPOBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPOBA belongs to the class of benzoxazinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of PPOBA is not fully understood. However, studies have shown that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PPOBA may also modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that PPOBA has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. PPOBA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PPOBA is its potential use in various scientific research applications. It has shown promising results in various studies related to its anti-inflammatory, anti-cancer, and neuroprotective properties. However, one of the limitations of PPOBA is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of PPOBA. One potential direction is the development of more efficient synthesis methods for PPOBA. Another potential direction is the study of PPOBA's potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of PPOBA and its potential use in various scientific research applications.
In conclusion, PPOBA is a synthetic compound that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects. Its potential applications in scientific research make it a promising compound for further study.
Métodos De Síntesis
PPOBA can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethoxybenzoic acid with 3-propoxyaniline in the presence of acetic anhydride and triethylamine. This reaction yields PPOBA as a yellow solid, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
PPOBA has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. PPOBA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-oxo-2-(3-propoxyphenyl)-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-9-23-14-6-4-5-13(10-14)18-20-17-8-7-15(24-12(2)21)11-16(17)19(22)25-18/h4-8,10-11H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRUBTIEUBSXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-6-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

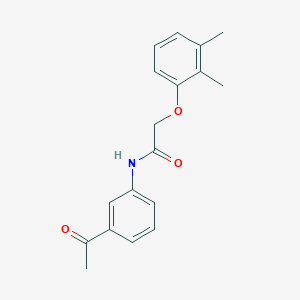
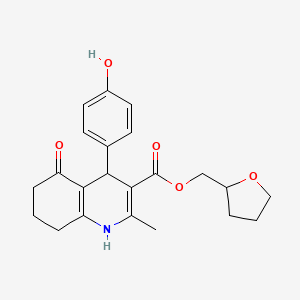
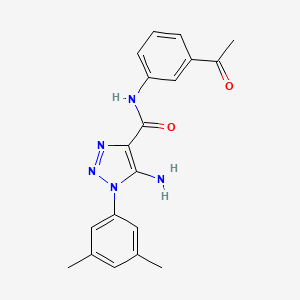
![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
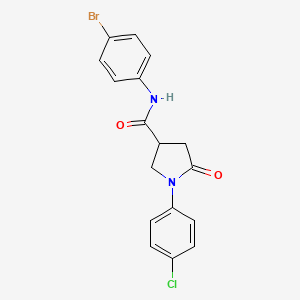
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
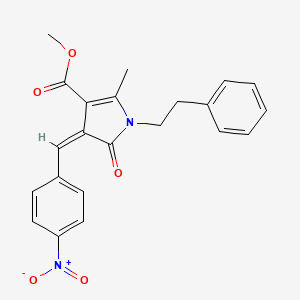
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)
